2-(2,4-Dimethylphenyl)hexahydro-1H-indene-1,3(2H)-dione
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Overview
Description
2-(2,4-Dimethylphenyl)hexahydro-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)hexahydro-1H-indene-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Aldol Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.
Cyclization Reactions: These reactions can be catalyzed by acids or bases to form the indene ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenyl)hexahydro-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenyl)hexahydro-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Phenylindene: Another indene derivative with similar chemical properties.
2-Methylindene: A compound with a similar structure but different substituents.
2,4-Dimethylphenylindene: A closely related compound with similar functional groups.
Uniqueness
2-(2,4-Dimethylphenyl)hexahydro-1H-indene-1,3(2H)-dione is unique due to its specific substitution pattern and the resulting chemical properties
Properties
CAS No. |
80036-11-9 |
---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
2-(2,4-dimethylphenyl)-3a,4,5,6,7,7a-hexahydroindene-1,3-dione |
InChI |
InChI=1S/C17H20O2/c1-10-7-8-12(11(2)9-10)15-16(18)13-5-3-4-6-14(13)17(15)19/h7-9,13-15H,3-6H2,1-2H3 |
InChI Key |
NOCKITYDZOVXKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2C(=O)C3CCCCC3C2=O)C |
Origin of Product |
United States |
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